molecular formula C25H24F3NO8S B13971969 Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate

Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate

Cat. No.: B13971969
M. Wt: 555.5 g/mol
InChI Key: TYCJHCVXUFWMOK-FTBISJDPSA-N
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Description

Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate is a chiral amino acid derivative featuring a trifluoromethanesulfonyloxy (triflate) group at the para position of the phenyl ring, a benzyl ester moiety, and a benzyloxycarbonyl (Cbz)-protected amine. The triflate group enhances reactivity in nucleophilic substitution reactions, while the Cbz group provides stability during synthetic processes . This compound is pivotal in peptide synthesis and pharmaceutical intermediates due to its stereochemical control and functional versatility.

Properties

Molecular Formula

C25H24F3NO8S

Molecular Weight

555.5 g/mol

IUPAC Name

benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate;trifluoromethanesulfonic acid

InChI

InChI=1S/C24H23NO5.CHF3O3S/c26-21-13-11-18(12-14-21)15-22(23(27)29-16-19-7-3-1-4-8-19)25-24(28)30-17-20-9-5-2-6-10-20;2-1(3,4)8(5,6)7/h1-14,22,26H,15-17H2,(H,25,28);(H,5,6,7)/t22-;/m0./s1

InChI Key

TYCJHCVXUFWMOK-FTBISJDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the trifluoromethanesulfonyloxy group onto the phenyl ring. The final step usually involves the esterification of the carboxylic acid with benzyl alcohol under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The trifluoromethanesulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as azides or amines.

Scientific Research Applications

Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate has numerous applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethanesulfonyloxy group is known to be a good leaving group, facilitating nucleophilic substitution reactions. The benzyloxycarbonyl-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Triflate vs. Fluorosulfonyl and Other Leaving Groups
  • Triflate Group (Target Compound): The triflate group (CF₃SO₃-) is a superior leaving group compared to fluorosulfonyl (FSO₃-) due to its stronger electron-withdrawing effect, enabling faster SN2 reactions. highlights a related compound, (2S)-2-(4-{[(trifluoromethyl)sulfonyl]oxy}phenyl)propanoic acid, which lacks the benzyl ester and Cbz group but shares the triflate-substituted phenyl ring, demonstrating high reactivity in cross-coupling reactions .
  • Fluorosulfonyl Analogs: describes (S)-2-amino-3-(3-((fluorosulfonyl)oxy)phenyl)propanoic acid (mFSY), where the fluorosulfonyl group at the meta position reduces leaving-group efficiency compared to para-substituted triflates. This positional difference also impacts metabolic stability .
Table 1: Substituent Comparison
Compound Substituent Position Leaving Group Reactivity (Relative) Key Reference
Target Compound Para Triflate High
(2S)-2-(4-Triflate)propanoic acid Para Triflate High
mFSY Meta Fluorosulfonyl Moderate

Protecting Group Strategies: Cbz vs. Boc

  • Cbz Protection: The benzyloxycarbonyl (Cbz) group in the target compound offers stability under basic conditions and is cleaved via hydrogenolysis. references a Cbz-protected compound with an imidazole side chain, emphasizing its utility in peptide synthesis .
  • Boc Protection: and describe tert-butoxycarbonyl (Boc)-protected analogs, such as methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-[(2′-nitro-4′-iodophenyl)amino]propanoate. Boc is acid-labile, making it suitable for orthogonal deprotection strategies but less stable under acidic conditions compared to Cbz .
Table 2: Protecting Group Comparison
Protecting Group Cleavage Method Stability Profile Example Compound Reference
Cbz Hydrogenolysis Stable in base/acid Target Compound
Boc Acid (e.g., TFA) Labile in acid Methyl (2S)-2-[(Boc)amino]propanoate

Ester Moieties and Crystallinity

  • Benzyl Ester: The benzyl ester in the target compound increases lipophilicity, aiding in membrane permeability. discusses benzyl (S)-2-((bis(diisopropylamino)phosphanyl)oxy)propanoate, which shares the benzyl ester group but incorporates a phosphanyloxy moiety, altering crystallization behavior .
  • Methyl Ester Analogs: reports methyl (2R,3R)-3-(((benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate, which crystallizes in the monoclinic P2(1) space group. The bromine and fluorine substituents increase molecular weight (500.35 g/mol) and density (1.435 g/cm³) compared to the target compound .
Table 3: Physical Properties of Ester Derivatives
Compound Ester Group Molecular Weight (g/mol) Density (g/cm³) Crystal System Reference
Target Compound Benzyl ~550 (estimated) N/A N/A -
Methyl (2R,3R)-Cbz/Br/F derivative Methyl 500.35 1.435 Monoclinic

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